Protoberberin-Alkaloide und Derivate

Protoberberine alkaloids and their derivatives are a class of naturally occurring, biologically active compounds widely found in various plants such as the Chinese herb Coptis chinensis (Huang Lian) and Berberis vulgaris. These alkaloids exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiparasitic, and anticancer properties due to their unique structural features.

Structurally, protoberberine alkaloids typically feature a tetrahydroisoquinoline core with various substituents, such as hydroxy groups, methoxy groups, or other functional groups. These modifications can significantly influence the biological activities of the compounds. For example, berberine, one of the most well-known members of this class, possesses potent antimicrobial and antidiabetic properties.

The derivatives of protoberberine alkaloids are often synthesized to enhance their therapeutic effects while reducing potential side effects. Common modifications include the introduction of more lipophilic substituents or the attachment of other pharmacophores to improve drug delivery and bioavailability.

Overall, the study and application of protoberberine alkaloids and their derivatives continue to be an active area in natural product chemistry and drug discovery.

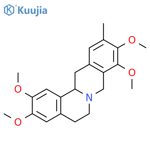

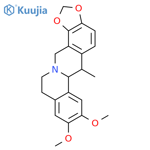

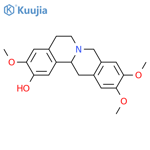

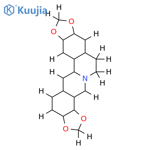

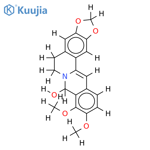

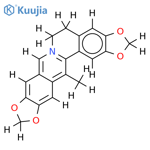

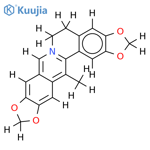

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

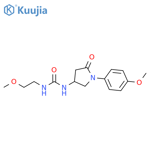

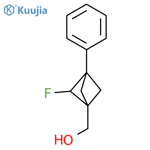

|

9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-13-ol | 478-13-7 | C20H21NO5 |

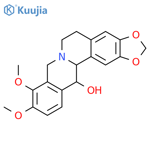

|

5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine | 483-49-8 | C17H17N |

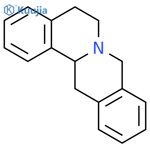

|

2-hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquino[3,2-a]isoquinolinium iodide | 2007-07-0 | C20H20INO4 |

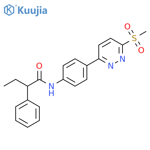

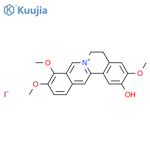

|

2,3,9,10-tetramethoxy-11-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline | 19845-26-2 | C22H27NO4 |

|

Cavidine | 32728-75-9 | C21H23NO4 |

|

(13aS)-3,10,11-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolin-2-ol | 59444-66-5 | C20H23NO4 |

|

2,3,9,10-Bis-dioxymethylen-protoberberin | 521-25-5 | C19H14NO4 |

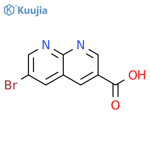

|

7,8-dihydro-8-hydroxyberberine | 84094-52-0 | C20H19NO5 |

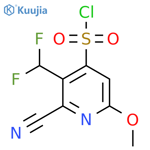

|

Chloride-Worenine | 38763-54-1 | C20H16ClNO4 |

|

Worenine Iodide | 38763-55-2 | C20H16INO4 |

Verwandte Literatur

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

5. Book reviews

Empfohlene Lieferanten

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte